1,4-Benzoquinone

Descripción

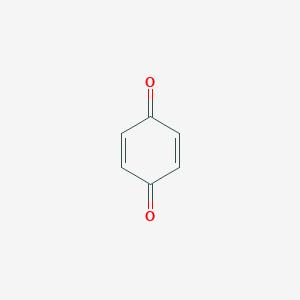

Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQWKYJCGOJGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-90-4 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020145 | |

| Record name | 1,4-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor. | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

SUBLIMES (NTP, 1992), ~180 °C, Sublimes | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.7 (Air= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid. | |

CAS No. |

106-51-4, 3225-29-4 | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T006GV98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Benzoquinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DK280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F | |

| Record name | BENZOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-BENZOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Quinone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chemical Structure and Bonding of 1,4-Benzoquinone

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental protocols related to 1,4-benzoquinone. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this important chemical compound.

Molecular Structure

1,4-Benzoquinone, also known as p-benzoquinone, is a cyclic organic compound with the chemical formula C₆H₄O₂. It consists of a six-membered carbon ring with two opposing carbonyl groups (C=O) and two carbon-carbon double bonds (C=C). The molecule is planar, a feature that has been confirmed by experimental techniques such as X-ray crystallography.[1]

Bonding and Hybridization

The bonding in 1,4-benzoquinone can be understood by considering the hybridization of its constituent atoms. Each of the six carbon atoms in the ring is sp² hybridized. This hybridization results in a trigonal planar geometry around each carbon atom, contributing to the overall planarity of the molecule. The sp² hybrid orbitals on each carbon form sigma (σ) bonds with adjacent atoms (either carbon or hydrogen). The remaining unhybridized p orbital on each carbon atom is oriented perpendicular to the plane of the ring.

The oxygen atoms of the carbonyl groups are also sp² hybridized. They form a σ bond with the carbon atom and have two lone pairs of electrons in the other two sp² hybrid orbitals. The unhybridized p orbital on the oxygen atom participates in pi (π) bonding with the corresponding carbon atom.

The π system of 1,4-benzoquinone is formed by the overlap of the p orbitals of the six carbon atoms and the two oxygen atoms. This results in a system of delocalized π electrons, although the delocalization is not as complete as in aromatic compounds like benzene. The structure is best described as a conjugated system of alternating single and double bonds.

Resonance Structures

The delocalization of π electrons in 1,4-benzoquinone can be represented by several resonance structures. While the primary contributor is the structure with two C=C and two C=O double bonds, other resonance structures involving charge separation can be drawn. These minor contributors help to explain the reactivity of the molecule at different positions. The ability to draw these resonance structures is key to understanding the molecule's electronic properties and reactivity patterns.

Caption: Resonance structures of 1,4-benzoquinone.

Quantitative Structural Data

The precise bond lengths and angles of 1,4-benzoquinone have been determined experimentally using single-crystal X-ray diffraction. The following table summarizes these key structural parameters.

Bond Lengths and Angles

| Bond/Angle | Type | Value |

| Bond Lengths | (Å) | |

| C1=O1 | C=O | 1.222 |

| C1-C2 | C-C | 1.483 |

| C2=C3 | C=C | 1.342 |

| C3-C4 | C-C | 1.479 |

| C4=O2 | C=O | 1.225 |

| C4-C5 | C-C | 1.479 |

| C5=C6 | C=C | 1.342 |

| C6-C1 | C-C | 1.483 |

| C2-H1 | C-H | 0.950 |

| C3-H2 | C-H | 0.950 |

| C5-H3 | C-H | 0.950 |

| C6-H4 | C-H | 0.950 |

| Bond Angles | (°) | |

| O1=C1-C2 | O=C-C | 121.2 |

| O1=C1-C6 | O=C-C | 121.5 |

| C2-C1-C6 | C-C-C | 117.3 |

| C1-C2=C3 | C-C=C | 121.4 |

| C1-C2-H1 | C-C-H | 119.3 |

| C3=C2-H1 | C=C-H | 119.3 |

| C2=C3-C4 | C=C-C | 121.8 |

| C2=C3-H2 | C=C-H | 119.1 |

| C4-C3-H2 | C-C-H | 119.1 |

| O2=C4-C3 | O=C-C | 121.0 |

| O2=C4-C5 | O=C-C | 121.3 |

| C3-C4-C5 | C-C-C | 117.7 |

| C4-C5=C6 | C-C=C | 121.4 |

| C4-C5-H3 | C-C-H | 119.3 |

| C6=C5-H3 | C=C-H | 119.3 |

| C1-C6=C5 | C-C=C | 121.8 |

| C1-C6-H4 | C-C-H | 119.1 |

| C5=C6-H4 | C=C-H | 119.1 |

Data obtained from the Cambridge Structural Database (CSD), entry identifier: BENQON.

Experimental Protocols

Synthesis of 1,4-Benzoquinone from Hydroquinone (B1673460)

A common and reliable method for the synthesis of 1,4-benzoquinone is the oxidation of hydroquinone. The following protocol details a procedure using potassium bromate (B103136) as the oxidizing agent.

Materials:

-

Hydroquinone (5.0 g)

-

Potassium bromate (2.8 g)

-

1 M Sulfuric acid (2.5 mL)

-

Distilled water

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In the 100 mL three-necked round-bottom flask, combine 5.0 g of hydroquinone with 50 mL of distilled water containing 2.5 mL of 1 M sulfuric acid.

-

Stir the mixture at room temperature until the hydroquinone is fully dissolved.

-

In a separate beaker, prepare a solution of 2.8 g of potassium bromate in 20 mL of distilled water.

-

Transfer the potassium bromate solution to the dropping funnel.

-

Place the reaction flask in a water bath and begin to add the potassium bromate solution dropwise to the hydroquinone solution with continuous stirring. An initial color change to dark red or nearly black will be observed.

-

After the addition is complete, heat the reaction mixture to 60°C in the water bath. The color of the mixture will change to a golden yellow.

-

Continue heating at 80°C for an additional 10 minutes to ensure the reaction goes to completion.

-

Cool the flask to room temperature, and then further cool in an ice bath to precipitate the product.

-

Collect the yellow crystals of 1,4-benzoquinone by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the product in a desiccator. A typical yield for this reaction is approximately 71%.[2]

References

An In-depth Technical Guide to 1,4-Benzoquinone: Physical and Chemical Properties for the Modern Researcher

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzoquinone, also known as p-benzoquinone, is a cyclic organic compound with the formula C₆H₄O₂. In its pure form, it manifests as bright-yellow crystals with a pungent, chlorine-like odor.[1][2] This six-membered ring is a fundamental structural motif in a vast array of natural and synthetic compounds, playing a critical role in various biological and chemical processes. As the oxidized derivative of 1,4-hydroquinone, it is a key player in redox reactions.[1] The molecule's functionality is diverse; it behaves as a ketone, an oxidant, and an alkene, participating in addition reactions characteristic of α,β-unsaturated ketones.[1] Its significance extends from its utility as a versatile reagent in organic synthesis to its role as a toxic metabolite of benzene (B151609), making a thorough understanding of its properties essential for professionals in chemistry and drug development.[2]

Physical Properties

The physical characteristics of 1,4-Benzoquinone are summarized in the table below, providing key data for experimental design and safety considerations. A notable property is its ability to sublime near its melting point, even at atmospheric pressure, which can be utilized for purification.[1]

| Property | Value |

| Molecular Formula | C₆H₄O₂ |

| Molar Mass | 108.096 g·mol⁻¹[1] |

| Appearance | Yellow crystalline solid[1] |

| Odor | Acrid, chlorine-like[1] |

| Density | 1.318 g/cm³ at 20 °C[1] |

| Melting Point | 113-115 °C[3] |

| Boiling Point | Sublimes[1] |

| Solubility in Water | 11 g/L at 18 °C[1] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and diethyl ether; slightly soluble in petroleum ether.[1] |

| Vapor Pressure | 0.1 mmHg at 25 °C[1] |

| Flash Point | 38 °C[3] |

| Refractive Index | n20/D 1.453[3] |

Chemical Properties and Reactivity

1,4-Benzoquinone is a highly reactive molecule, a characteristic that underpins its broad utility in organic synthesis and its biological activity. It is sensitive to both strong mineral acids and alkalis, which can lead to condensation and decomposition.[1]

Redox Activity: The most prominent chemical feature of 1,4-benzoquinone is its role as an oxidizing agent. It can be readily reduced to hydroquinone (B1673460), and this reversible redox process is central to its biological function and its use in synthesis. The standard reduction potential for this transformation is a key parameter in its chemical behavior.

Diels-Alder Reactions: As a potent dienophile, 1,4-benzoquinone readily participates in Diels-Alder reactions with a variety of dienes.[4] This cycloaddition reaction is a powerful tool for the construction of complex cyclic systems, including precursors to various natural products and pharmaceuticals.

Thiele-Winter Reaction: 1,4-Benzoquinone reacts with acetic anhydride (B1165640) in the presence of an acid catalyst (such as sulfuric acid) to form 1,2,4-triacetoxybenzene.[2][5] This reaction, known as the Thiele-Winter acetoxylation, is a valuable method for the synthesis of hydroxyquinol derivatives.[2]

Michael Additions: As an α,β-unsaturated ketone, 1,4-benzoquinone is susceptible to nucleophilic attack via Michael addition. This reactivity is particularly relevant in biological systems where it can react with cellular nucleophiles such as thiols in proteins.

Dehydrogenation Reagent: 1,4-Benzoquinone is employed as a hydrogen acceptor and oxidant in various organic transformations, serving as a reagent for dehydrogenation.[2]

Experimental Protocols

Synthesis of 1,4-Benzoquinone from Hydroquinone

A common laboratory-scale synthesis of 1,4-benzoquinone involves the oxidation of hydroquinone. Several oxidizing agents can be employed.

Protocol using Sodium Dichromate and Sulfuric Acid:

-

Dissolution: Dissolve 2 g of hydroquinone in 40 mL of water in a 100 mL beaker by warming the mixture to 50°C.

-

Acidification and Cooling: Cool the solution to 20°C and, while immersing the beaker in a cool water bath, slowly add 2 g of concentrated sulfuric acid.

-

Oxidation: Prepare a solution of 2.8 g of sodium dichromate in 1.5 mL of water. Add this oxidant solution dropwise to the hydroquinone solution with constant stirring, ensuring the temperature does not exceed 30°C. A green-black precipitate of quinhydrone (B85884) will form initially, which then converts to yellow crystals of 1,4-benzoquinone.

-

Isolation: Cool the reaction mixture to 10°C and filter the yellow precipitate using a Buchner funnel. Do not wash the crystals with water due to the product's solubility.

-

Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from a minimal amount of hot benzene (approximately 10 mL).[1]

Purification by Sublimation

1,4-Benzoquinone can be effectively purified by sublimation due to its relatively high vapor pressure near its melting point.[1]

-

Apparatus Setup: Place the crude 1,4-benzoquinone in a sublimation apparatus.

-

Sublimation: Gently heat the apparatus under atmospheric pressure or reduced pressure. The 1,4-benzoquinone will sublime and deposit as pure yellow crystals on the cold finger of the apparatus.

-

Collection: Carefully collect the purified crystals from the cold finger.

Diels-Alder Reaction with Cyclopentadiene (B3395910) (Illustrative Protocol)

The following is a general procedure for the Diels-Alder reaction between 1,4-benzoquinone and a diene, exemplified by cyclopentadiene.

-

Reaction Setup: In a suitable reaction vessel, dissolve methoxycarbonyl-1,4-benzoquinone (B8785682) (1.325 mmol) in an excess of cyclopentadiene (5 mL) at room temperature.[6]

-

Reaction Time: Allow the resulting yellow solution to stand for 14 hours.[6]

-

Workup: Remove the excess cyclopentadiene under reduced pressure (20 mmHg at 20°C) to yield a yellow oil.[6]

-

Isolation and Purification: Triturate the oil with pentane (B18724) (2 mL) to induce crystallization. The resulting white-yellow crystalline product can be further purified by crystallization from petroleum ether.[6]

Visualizations

Caption: Synthesis workflow for 1,4-Benzoquinone from hydroquinone.

Caption: Redox cycle between 1,4-Benzoquinone and Hydroquinone.

Caption: General scheme of a Diels-Alder reaction involving 1,4-Benzoquinone.

Biological Significance and Toxicology

1,4-Benzoquinone is not only a synthetic reagent but also a biologically active molecule. It is a known toxic metabolite of benzene, and its reactivity is implicated in benzene-induced hematotoxicity.[7] The mechanism of toxicity is often attributed to its ability to induce oxidative stress and form covalent adducts with cellular macromolecules.[7]

Interaction with Signaling Pathways:

-

STAT1 and PTPN2: 1,4-Benzoquinone has been shown to be an irreversible inhibitor of protein tyrosine phosphatase PTPN2.[8] This inhibition leads to an overactivation of the STAT1 signaling pathway, which is crucial for hematopoietic and immune responses.[8] This provides a potential mechanism for benzene-induced hematological malignancies.[8]

-

STAT3: Studies have indicated that 1,4-benzoquinone can induce hypomethylation of the STAT3 gene, a process that appears to be mediated by oxidative stress.[9]

-

NF-κB Signaling: Exposure to 1,4-benzoquinone can increase NF-κB signaling, a key regulator of inflammatory responses, through a mechanism involving reactive oxygen species (ROS) and p38-MAPK.[10]

Given its biological activity, derivatives of 1,4-benzoquinone are also being investigated for therapeutic applications, including for Alzheimer's disease, due to their antioxidant properties and ability to inhibit key enzymes.[11]

Safety and Handling

1,4-Benzoquinone is a toxic and irritating compound. It can cause severe damage to the skin, eyes, and mucous membranes.[2] Inhalation of its vapors, which can be significant due to its ability to sublime, is also hazardous.[2] It is able to stain the skin dark brown and can lead to local tissue necrosis.[2] Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

References

- 1. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Cas 106-51-4,1,4-Benzoquinone | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Bone Marrow Oxidative Stress and Acquired Lineage-Specific Genotoxicity in Hematopoietic Stem/Progenitor Cells Exposed to 1,4-Benzoquinone [mdpi.com]

- 8. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-benzoquinone-induced STAT-3 hypomethylation in AHH-1 cells: Role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

Natural sources and biological role of 1,4-Benzoquinone

An In-depth Technical Guide to the Natural Sources and Biological Role of 1,4-Benzoquinone

Introduction

1,4-Benzoquinone (p-benzoquinone) and its derivatives are a class of cyclic diketones that are ubiquitous in nature.[1][2] Found in bacteria, plants, fungi, and animals, these molecules are characterized by their rich and fascinating chemistry.[2] Their biological significance stems from their ability to act as electron carriers, alkylating agents, and potent oxidants, which underpins their diverse roles in both fundamental metabolic processes and complex pharmacological activities.[1][3] This guide provides a comprehensive overview of the natural origins of 1,4-benzoquinones, their multifaceted biological functions, the signaling pathways they modulate, and the experimental methodologies used to investigate them. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this versatile chemical scaffold.

Natural Sources of 1,4-Benzoquinone and its Derivatives

1,4-Benzoquinones are widely distributed throughout the natural world, serving various functions for the host organisms, from chemical defense to metabolic cofactors.[2][4] They are predominantly found in flowering plants, fungi, and arthropods.[2] Wheat, for example, is a notable source of 1,4-benzoquinones, which contribute to its antimicrobial properties.[5] The venom of the scorpion Diplocentrus melici contains unique 1,4-benzoquinone derivatives with potent antimicrobial activity.[6] A summary of representative natural sources is provided in Table 1.

Table 1: Selected Natural Sources of 1,4-Benzoquinone Derivatives

| Derivative Name | Source Organism(s) | Typical Location/Part | Reference(s) |

| Embelin | Embelia ribes, Embelia angustfolia | Fruits, various parts | [1][7] |

| Maesanin | Maesa lanceolata, Ardisia japonica | Fruits | [2] |

| Irisoquins A-F | Iris kumaonensis | Rhizomes | [1] |

| Thiaplidiaquinones A & B | Aplidium conicum (Mediterranean ascidian) | Marine invertebrate | [2] |

| 2-methoxy-6-heptyl-1,4-benzoquinone | Miconia lepidota | Leaves | [1] |

| Cyclozonarone | Dictyopteris undulata (Brown alga) | Marine alga | [2] |

| 3,5-dimethoxy-2-(methylthio)-1,4-benzoquinone | Diplocentrus melici (Scorpion) | Venom | [6] |

| 5-methoxy-2,3-bis(methylthio)-1,4-benzoquinone | Diplocentrus melici (Scorpion) | Venom | [6] |

| 2-ethyl-1,4-benzoquinone | Tribolium castaneum (Flour beetle) | Defensive secretion | [4] |

| Various | Wheat (Triticum spp.) | General | [5] |

Biological Role and Pharmacological Potential

The chemical structure of 1,4-benzoquinone, featuring an electrophilic conjugated system, allows it to readily participate in redox reactions and Michael additions. This reactivity is the foundation of its diverse biological activities, which range from essential metabolic functions to potent therapeutic effects.

Role in Cellular Metabolism

In biological systems, quinones are vital electron carriers.[8] Their ability to be reversibly reduced to hydroquinones allows them to participate in electron transport chains, most notably in photosynthesis and cellular respiration (oxidative phosphorylation).[2][9] The structural motif of 1,4-benzoquinone is present in Coenzyme Q10, a critical component of the mitochondrial respiratory chain.[10]

Antimicrobial and Antifungal Activity

Many naturally occurring and synthetic 1,4-benzoquinones exhibit significant antimicrobial properties.[7] For instance, derivatives isolated from scorpion venom have demonstrated remarkable efficacy against Staphylococcus aureus and multidrug-resistant Mycobacterium tuberculosis.[6] Compounds from Heliotropium ovalifolium have shown antifungal activity against Cladosporium cucumerinum and Candida albicans.[1] The mechanism often involves the generation of reactive oxygen species (ROS) or direct interaction with microbial enzymes and proteins.

Anticancer and Cytotoxic Activity

The antitumor properties of quinones are well-documented and are a major focus of drug development.[2][8] Their cytotoxicity is linked to several mechanisms, including the induction of oxidative stress through redox cycling, alkylation of critical cellular nucleophiles like DNA and proteins, and the inhibition of enzymes essential for cancer cell proliferation.[2][11] Several benzoquinone derivatives, such as thiaplidiaquinones, have been shown to induce apoptosis in cancer cells.[2]

Enzyme Inhibition

1,4-Benzoquinones are known to inhibit a variety of enzymes. This inhibitory action is a key aspect of their therapeutic potential.

-

5-Lipoxygenase (5-LO): Certain benzoquinone derivatives are potent inhibitors of 5-LO, an enzyme critical for the biosynthesis of pro-inflammatory leukotrienes.[7][12] This makes them attractive candidates for treating inflammatory diseases.[12]

-

Cholinesterases and BACE1: In the context of Alzheimer's disease, some benzoquinone derivatives inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), key enzymes in disease pathogenesis.[10]

-

Ureases: Polyhalogenated benzoquinones are effective inhibitors of plant and bacterial ureases, suggesting potential applications in treating infections caused by urease-producing bacteria.[1]

Antioxidant and Pro-oxidant Duality

Benzoquinones exhibit a dual role, acting as either antioxidants or pro-oxidants depending on the cellular environment and their chemical structure.[10] They can scavenge free radicals directly.[10] Conversely, through a process called redox cycling, they can accept an electron from a reductase to form a semiquinone radical, which then transfers the electron to molecular oxygen, generating superoxide (B77818) radicals and other ROS.[11] This pro-oxidant activity is central to their cytotoxic and antimicrobial effects.

Table 2: Quantitative Biological Activity of Selected 1,4-Benzoquinone Derivatives

| Compound/Derivative | Biological Activity | Target/Organism | Quantitative Value | Reference(s) |

| 5-[(2-naphthyl)methyl]-2-hydroxy-1,4-dione | 5-LO Inhibition | Human 5-Lipoxygenase | IC₅₀ = 0.78 µM (cell-free) | [12] |

| 5-[(2-naphthyl)methyl]-2-hydroxy-1,4-dione | 5-LO Product Synthesis Suppression | Human PMNs | IC₅₀ = 2.3 µM | [12] |

| Red Benzoquinone (from scorpion) | Antimicrobial | Staphylococcus aureus | MIC = 4 µg/mL | [6] |

| Blue Benzoquinone (from scorpion) | Antimicrobial | Mycobacterium tuberculosis (MDR) | MIC = 4 µg/mL | [6] |

| Embelin | Dual Inhibition | 5-LO and mPGES-1 | - | [7] |

Signaling Pathways Modulated by 1,4-Benzoquinone

The biological effects of 1,4-benzoquinones are mediated through their interaction with various cellular signaling pathways. Their ability to induce oxidative stress is a primary mechanism that triggers downstream cellular responses.

Redox Cycling and Oxidative Stress Induction

A central mechanism of benzoquinone bioactivity is redox cycling. As depicted below, the quinone (Q) is reduced by an NADPH-cytochrome P450 reductase to a semiquinone radical (Q•−). This radical can then reduce molecular oxygen (O₂) to superoxide (O₂•−), regenerating the parent quinone and initiating a futile cycle that depletes cellular reducing equivalents (NADPH) and generates significant ROS. This ROS production leads to oxidative stress, causing damage to DNA, lipids, and proteins, which can ultimately trigger apoptosis or other cellular responses.

Caption: Redox cycling of 1,4-benzoquinone leading to oxidative stress and downstream cellular responses.

Inhibition of Pro-inflammatory Pathways

As inhibitors of the 5-LO enzyme, 1,4-benzoquinones can directly block the synthesis of leukotrienes, which are potent lipid mediators of inflammation. By binding to the active site of 5-LO, these compounds prevent the conversion of arachidonic acid into its pro-inflammatory downstream products, thereby exerting an anti-inflammatory effect.

Caption: Inhibition of the 5-Lipoxygenase pathway by 1,4-benzoquinone derivatives.

Experimental Protocols

This section details common methodologies for the synthesis, extraction, identification, and biological evaluation of 1,4-benzoquinones.

General Workflow for Investigation

The study of natural 1,4-benzoquinones typically follows a multi-step process from the source organism to the final characterization of biological activity. This workflow involves extraction from the natural matrix, purification, structural identification, and subsequent screening in various biological assays.

Caption: General workflow for the study of naturally occurring 1,4-benzoquinones.

Laboratory Synthesis of p-Benzoquinone

1,4-Benzoquinone can be readily synthesized in the laboratory via the oxidation of hydroquinone. The following protocol is adapted from established methods.[13]

-

Materials: Hydroquinone, potassium bromate (B103136) (KBrO₃), 1N sulfuric acid (H₂SO₄), distilled water, ice.

-

Apparatus: Three-neck round-bottom flask, magnetic stirrer with hot plate, thermometer, filtration apparatus (e.g., Büchner funnel), water bath.

-

Procedure:

-

To a 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 5.0 g of hydroquinone.

-

Add 2.8 g of potassium bromate to the flask.

-

Prepare a dilute acid solution by adding 2.5 mL of 1N H₂SO₄ to 50 mL of distilled water. Add this solution to the flask.

-

Begin stirring immediately. The mixture will turn a dark red/black color.

-

Place the flask in a water bath and heat to 60°C while stirring. The color will change to a golden yellow.

-

Increase the temperature to 80°C and maintain for 10 minutes to ensure the reaction goes to completion.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Filter the yellow crystals using a Büchner funnel.

-

Wash the collected product several times with small volumes of ice-cold distilled water.

-

Allow the product to air dry, avoiding direct sunlight which can cause decomposition.

-

-

Safety: 1,4-Benzoquinone is toxic and irritating, particularly to the eyes and respiratory system.[14] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[6]

-

Materials: Test compound (e.g., benzoquinone derivative), bacterial culture (e.g., S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, sterile DMSO.

-

Procedure:

-

Dissolve the test compound in DMSO to create a stock solution.

-

In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to achieve a range of final concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it (typically 1:200) in the broth.

-

Add the diluted bacterial suspension to each well containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection or by measuring absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme in a cellular context.[12]

-

Materials: Test compound, human polymorphonuclear leukocytes (PMNLs), calcium ionophore A23187, arachidonic acid (AA), appropriate buffer (e.g., PBS with calcium and magnesium).

-

Procedure:

-

Isolate PMNLs from fresh human blood using standard density gradient centrifugation.

-

Resuspend the PMNLs in buffer to a defined concentration.

-

Pre-incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 15 minutes at 37°C.

-

Initiate the 5-LO reaction by adding calcium ionophore A23187 and arachidonic acid to the cell suspension.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding ice-cold methanol (B129727) and an internal standard.

-

Analyze the formation of 5-LO products (e.g., LTB₄, 5-HETE) from the supernatant using analytical techniques such as RP-HPLC or LC-MS/MS.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Conclusion

1,4-Benzoquinone and its naturally occurring derivatives represent a structurally diverse and biologically significant class of compounds. Their roles as electron carriers, defensive agents, and potent modulators of cellular signaling pathways have made them a subject of intense scientific interest. The ability of these molecules to induce oxidative stress, inhibit key enzymes in disease pathways, and trigger programmed cell death underscores their vast potential for the development of new therapeutics in oncology, infectious diseases, and inflammatory disorders. A thorough understanding of their natural sources, mechanisms of action, and the experimental protocols used to study them is crucial for harnessing their full pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. 1,4-BENZOQUINONE - Ataman Kimya [atamanchemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,4-Benzoquinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-benzoquinone, a pivotal compound in both synthetic chemistry and biological systems. This document details its fundamental chemical properties, a standard experimental protocol for its synthesis, and its role in cellular signaling pathways, offering valuable insights for professionals in research and drug development.

Core Chemical and Physical Properties

1,4-Benzoquinone, also known as para-quinone, is a cyclic organic compound with the chemical formula C₆H₄O₂.[1] It presents as bright-yellow crystals and emits a characteristic irritating odor similar to that of chlorine or formaldehyde.[1] This six-membered ring compound is the oxidized derivative of 1,4-hydroquinone and is a toxic metabolite of benzene (B151609) found in human blood.[1][2] Its reactivity makes it a versatile reagent in organic synthesis, where it can function as a ketone, an oxidant, and a dienophile in Diels-Alder reactions.[1]

Table 1: Physicochemical Properties of 1,4-Benzoquinone

| Property | Value |

| Molecular Formula | C₆H₄O₂ |

| Molar Mass | 108.096 g·mol⁻¹[1] |

| IUPAC Name | Cyclohexa-2,5-diene-1,4-dione[1][3] |

| Appearance | Yellow crystalline solid[1] |

| Odor | Acrid, chlorine-like[1] |

| Density | 1.318 g/cm³ at 20 °C[1] |

| Melting Point | 115 °C (239 °F; 388 K)[1] |

| Boiling Point | Sublimes[1] |

| Solubility in water | 11 g/L (18 °C)[1] |

| CAS Number | 106-51-4[1][3] |

Experimental Protocol: Synthesis of 1,4-Benzoquinone via Oxidation of Hydroquinone (B1673460)

The synthesis of 1,4-benzoquinone is commonly achieved through the oxidation of hydroquinone.[4][5] Various oxidizing agents can be employed for this conversion, including potassium bromate (B103136), ceric ammonium (B1175870) nitrate, and silver oxide.[4][5] The following protocol details a widely used method utilizing potassium bromate.

Objective: To synthesize 1,4-benzoquinone by the oxidation of hydroquinone.

Materials:

-

Hydroquinone

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Distilled water

-

Ice bath

-

Beakers

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle or water bath

-

Büchner funnel and vacuum filtration apparatus

-

Desiccator

Methodology:

-

Preparation of Reactant Solution: In a reaction flask, dissolve a measured quantity of hydroquinone in a dilute solution of sulfuric acid in distilled water.[5]

-

Preparation of Oxidizing Agent: Separately, prepare a solution of potassium bromate in distilled water.[5]

-

Reaction Execution:

-

Place the reaction flask containing the hydroquinone solution in a water bath and begin stirring.

-

Transfer the potassium bromate solution to a dropping funnel and add it dropwise to the hydroquinone solution while maintaining continuous stirring. An initial color change to dark red or nearly black will be observed.[5]

-

After the complete addition of the potassium bromate solution, heat the reaction mixture to approximately 60°C. The color of the mixture will transition to a golden yellow.[5]

-

Continue heating at 80°C for an additional 10 minutes to ensure the reaction proceeds to completion.[5]

-

-

Product Isolation and Purification:

-

Cool the reaction flask to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.[5]

-

Collect the resulting yellow crystals of 1,4-benzoquinone by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small volume of ice-cold distilled water to remove any remaining impurities.[5]

-

Dry the purified product in a desiccator.[5] A typical yield for this procedure is around 71%.[5]

-

Biological Significance and Cellular Signaling

1,4-Benzoquinone is not only a synthetic reagent but also a compound of significant biological interest. As a metabolite of benzene, it is implicated in the toxicological effects of benzene exposure.[2] It can interfere with cellular respiration and has been shown to cause kidney damage in animal studies with severe exposure.[1]

One of the key mechanisms of 1,4-benzoquinone's biological activity is its ability to induce the production of reactive oxygen species (ROS).[2] This increase in ROS can, in turn, activate cellular signaling pathways. Research has demonstrated that 1,4-benzoquinone activates the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) signaling pathway in HL-60 cells.[2] This activation is linked to increased cell proliferation and may contribute to the leukemogenic processes associated with benzene exposure.[2] The prolonged activation of ERK1/2 proteins is a crucial step in this process, leading to an increase in the recruitment of cells into the S-phase of the cell cycle.[2]

Below is a diagram illustrating the activation of the ERK/MAPK signaling pathway by 1,4-benzoquinone.

Figure 1: Activation of the ERK/MAPK pathway by 1,4-Benzoquinone.

References

Spectroscopic Properties of 1,4-Benzoquinone: A Technical Guide

Introduction

1,4-Benzoquinone (p-benzoquinone) is a cyclic conjugated diketone with the chemical formula C₆H₄O₂. It exists as bright-yellow crystals with a characteristic sharp odor. This compound is of significant interest in various fields, including organic synthesis, materials science, and pharmacology, due to its redox properties and ability to participate in various chemical reactions. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the study of its interactions in different chemical and biological systems. This technical guide provides an in-depth analysis of the spectroscopic properties of 1,4-benzoquinone, focusing on its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 1,4-benzoquinone reveals characteristic absorption bands arising from electronic transitions within the molecule. The spectrum is influenced by the solvent used, which can cause shifts in the absorption maxima (λmax).

Data Presentation: UV-Vis Absorption of 1,4-Benzoquinone

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Reference |

| Acetonitrile | 239.75 | 17000 | π → π | [1] |

| Aqueous 0.2 M NaHSO₄ | 244 | Not specified | π → π | [2] |

| Heptane | 251 | Not specified | π → π | [3] |

| Water/Methanol (9:1, v/v) | 248 | Not specified | π → π |

Experimental Protocol: UV-Vis Spectroscopy

A solution of 1,4-benzoquinone is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent.[4] The concentration is chosen to yield an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0. A quartz cuvette with a 1 cm path length is rinsed and filled with the sample solution.[4] A reference cuvette is filled with the pure solvent. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), and the absorbance values are measured.[2] The absorption maxima (λmax) and the corresponding absorbance are determined from the spectrum.

Experimental Workflow: UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-benzoquinone provides valuable information about the functional groups present in the molecule. The characteristic peaks correspond to the vibrational frequencies of specific bonds.

Data Presentation: IR Absorption of 1,4-Benzoquinone

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| 3052 | C-H stretching | Not specified | |

| 1662 | C=O stretching | Strong | |

| 1587 | C=C stretching | Not specified | [5] |

| 885 | C-H out-of-plane bending | Not specified | |

| 422 | C=O in-plane bending | Not specified |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

A small amount of 1,4-benzoquinone (1-2 mg) is finely ground in an agate mortar.[6] Approximately 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to ensure a homogenous sample.[6][7] The mixture is then transferred to a pellet-forming die and compressed under high pressure (typically several tons) to form a transparent or translucent pellet.[8] A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow: FTIR Spectroscopy (KBr Pellet Method)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,4-benzoquinone. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,4-benzoquinone shows a single signal for the four equivalent vinyl protons.

Data Presentation: ¹H NMR of 1,4-Benzoquinone